molecular formula C₂₁H₁₃D₈NO₄S B1153270 Tazarotene Sulfone-d8

Tazarotene Sulfone-d8

Cat. No.: B1153270
M. Wt: 391.51
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotene Sulfone-d8 is a deuterium-labeled stable isotope of Tazarotene Sulfone, a known metabolite and impurity of the pharmaceutical compound Tazarotene . This compound is supplied with a molecular formula of C21H13D8NO4S and a molecular weight of 391.51 g/mol . This deuterated analog is designed for use in analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical reference standard, particularly for ensuring traceability against pharmacopeial standards (such as USP or EP) and is essential for quantitative analyses like mass spectrometry, where it acts as an internal standard to ensure accurate and reliable data . Its use is pivotal in supporting Abbreviated New Drug Applications (ANDAs) and during commercial production of the parent drug . The parent molecule, Tazarotene, is a third-generation topical retinoid medication used to treat plaque psoriasis and acne vulgaris . It is a prodrug that is rapidly converted in the body to its active form, tazarotenic acid . Like all products of this nature, this compound is intended for research purposes only and is not for diagnostic or therapeutic human use.

Properties

Molecular Formula

C₂₁H₁₃D₈NO₄S

Molecular Weight

391.51

Synonyms

Ethyl 6-((4,4-dimethyl-1,1-dioxidothiochroman-6-yl)ethynyl)nicotinate-d8;  Ethyl Ester 6-[2-(3,4-Dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylic Acid-d8;  Tazarotene Sulphone-d8

Origin of Product

United States

Synthetic Pathways and Rigorous Structural Characterization of Tazarotene Sulfone D8

Methodologies for Deuterium (B1214612) Incorporation into the Tazarotene (B1682939) Sulfone Scaffold

The synthesis of Tazarotene Sulfone-d8 involves a multi-step process that begins with the synthesis of a deuterated tazarotene precursor, followed by oxidation to the sulfone. A plausible synthetic route is outlined below, based on established chemical principles for deuteration and sulfone formation.

A key starting material for the synthesis is a deuterated version of a tazarotene precursor. The deuterium atoms are typically introduced at the two gem-dimethyl groups and the two methylene (B1212753) groups of the thiochromane ring. This can be achieved through catalytic deuteration using deuterium gas (D2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in a deuterated solvent.

Once the deuterated tazarotene analog is obtained, the subsequent step is the oxidation of the thioether in the thiochromane ring to a sulfone. This transformation is commonly achieved using a strong oxidizing agent, such as hydrogen peroxide (H2O2) in an acidic medium like acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carefully controlled to ensure the complete oxidation to the sulfone without affecting other functional groups in the molecule.

Table 1: Plausible Synthetic Pathway for this compound

StepReactionKey Reagents and Conditions
1Deuteration of Tazarotene PrecursorDeuterium gas (D2), Pd/C or PtO2 catalyst, deuterated solvent (e.g., deuterated methanol), room temperature to mild heating.
2Oxidation to SulfoneHydrogen peroxide (H2O2) in acetic acid, or m-CPBA in a chlorinated solvent (e.g., dichloromethane), controlled temperature.

Advanced Spectroscopic and Chromatographic Techniques for Confirming Isotopic Enrichment and Chemical Purity

To ensure the suitability of this compound as an internal standard, its isotopic enrichment and chemical purity must be rigorously confirmed using a combination of advanced analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Distribution Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the successful incorporation and distribution of deuterium atoms in the this compound molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the gem-dimethyl groups and the adjacent methylene groups of the thiochromane ring are expected to be significantly diminished or absent compared to the spectrum of the non-deuterated Tazarotene Sulfone. Specifically, the signals that typically appear in the δ 2.8–3.1 ppm range for the methyl groups would show a marked reduction in intensity.

¹³C NMR spectroscopy provides further evidence of deuteration. The carbon signals of the deuterated carbons will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to their non-deuterated counterparts.

Table 2: Expected ¹H NMR and ¹³C NMR Data for this compound

NucleusExpected Chemical Shift (ppm)Expected MultiplicityNotes
¹HSignals for aromatic protonsMultipletsSignals for deuterated positions (gem-dimethyl and adjacent methylene groups) will be significantly attenuated.
¹³CSignals for aromatic and carbonyl carbonsSingletsCarbons attached to deuterium will show characteristic C-D coupling patterns and a slight upfield shift.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula and assessing the isotopic purity of this compound. The high mass accuracy of HRMS allows for the unambiguous determination of the elemental composition.

The expected monoisotopic mass of this compound (C₂₁H₁₃D₈NO₄S) is 391.51. The mass spectrum will show a molecular ion peak corresponding to this mass, confirming the incorporation of eight deuterium atoms. The isotopic distribution pattern of the molecular ion cluster will also be distinct from the non-deuterated compound, providing further evidence of successful deuteration. Fragmentation analysis in MS/MS mode can be used to confirm the location of the deuterium labels.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₂₁H₁₃D₈NO₄S
Monoisotopic Mass391.51
Mass Spectrometry ModeElectrospray Ionization (ESI)
Expected [M+H]⁺392.5178

Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC) Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) Detection

High-Performance Liquid Chromatography (HPLC) is employed to determine the chemical purity of this compound, ensuring the absence of any synthetic intermediates or degradation products. The method is typically coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection for sensitive and specific quantification.

A reversed-phase HPLC method is commonly used for the analysis of tazarotene and its metabolites. A C18 column is often the stationary phase of choice, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution is adjusted to achieve optimal separation of this compound from any potential impurities.

When coupled with MS detection (LC-MS), the method provides high selectivity and sensitivity, allowing for the detection and quantification of impurities at very low levels. The retention time of this compound will be very similar to that of non-deuterated Tazarotene Sulfone under the same chromatographic conditions.

Table 4: Representative HPLC Method Parameters for the Analysis of this compound

ParameterCondition
ColumnC18, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientOptimized for separation of analyte from impurities
DetectionUV at a specific wavelength (e.g., 325 nm) or MS (ESI positive or negative mode)
Retention TimeDependent on the specific method, but expected to be similar to Tazarotene Sulfone

Sophisticated Analytical Methodologies Employing Tazarotene Sulfone D8 As an Internal Standard

Theoretical Framework for Stable Isotope Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential to correct for the variability inherent in sample preparation and analysis. nih.gov An ideal IS should mimic the analyte of interest throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with its detection. nih.gov Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry because they fulfill these criteria almost perfectly. nih.gov

Tazarotene (B1682939) Sulfone-d8, a deuterated analog of a major metabolite of tazarotene, represents an ideal internal standard for the quantification of tazarotene and its metabolites. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the endogenous analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. thermofisher.com The key advantages of using a SIL IS like Tazarotene Sulfone-d8 include:

Correction for Matrix Effects: Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. dntb.gov.ua Since a SIL IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the analyte's signal. nih.gov

Compensation for Variability in Sample Preparation: Losses during sample extraction, evaporation, and reconstitution can be a significant source of error. A SIL IS, added at the beginning of the sample preparation process, experiences the same losses as the analyte, ensuring that the final analyte-to-IS ratio remains constant.

Improved Precision and Accuracy: By accounting for various sources of variability, SIL internal standards significantly enhance the precision and accuracy of the analytical method. researchgate.net

However, it is important to consider potential drawbacks associated with deuterated standards. These can include isotopic effects that may lead to slight differences in chromatographic retention times or fragmentation patterns compared to the unlabeled analyte. thermofisher.com Careful selection of the labeling position is crucial to avoid loss of the deuterium label during sample processing or under mass spectrometric conditions. thermofisher.com

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Retinoid Metabolites

The development of a robust LC-MS/MS method for the quantification of retinoid metabolites using this compound as an internal standard would involve several critical steps, from optimizing instrumental parameters to rigorous method validation.

Optimization of Mass Spectrometry Parameters for Enhanced Sensitivity and Selectivity

A sensitive and specific LC-MS/MS method is crucial for detecting the low concentrations of retinoids often found in biological samples. nih.govuu.nl Optimization of mass spectrometry parameters would be performed by infusing standard solutions of the analytes and this compound into the mass spectrometer. Key parameters to be optimized include:

Ionization Source: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for retinoids. The choice would depend on the specific properties of the analytes, with the goal of achieving the most stable and intense signal.

Polarity: Both positive and negative ion modes would be evaluated to determine which provides better sensitivity for the parent and product ions.

Multiple Reaction Monitoring (MRM): For quantitative analysis, tandem mass spectrometry is typically operated in MRM mode. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and a specific product ion (a fragment ion generated through collision-induced dissociation). This process significantly enhances selectivity by filtering out background noise. The MRM transitions for each analyte and this compound would be carefully selected and optimized for collision energy and other relevant parameters.

An example of optimized mass spectrometry parameters for a hypothetical LC-MS/MS method for tazarotenic acid and its sulfone metabolite is presented in Table 1.

Table 1: Illustrative Mass Spectrometry Parameters for Retinoid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Tazarotenic Acid324.1280.125Positive
Tazarotene Sulfone356.1312.128Positive
This compound (IS)364.1320.128Positive

Strategies for Mitigating Matrix Effects in Complex Biological Matrices

Matrix effects can significantly compromise the accuracy of LC-MS/MS assays. dntb.gov.ua Several strategies can be employed to mitigate these effects when analyzing retinoids in biological samples:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove interfering substances. For retinoids, a combination of these techniques may be necessary to achieve a clean extract. uu.nlimrpress.com

Chromatographic Separation: Optimizing the HPLC or UHPLC separation is critical to separate the analytes of interest from co-eluting matrix components. This can be achieved by carefully selecting the analytical column, mobile phase composition, and gradient elution profile. imrpress.com

Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, this compound would co-elute with the analyte and experience similar ionization suppression or enhancement, thereby providing effective compensation. nih.gov

Assessment of Method Accuracy, Precision, and Robustness

Once the method is developed, it must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). The validation process assesses the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of calibration standards over a defined concentration range. imrpress.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.netimrpress.com

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: A quantitative assessment of the ion suppression or enhancement caused by the biological matrix.

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions. imrpress.com

An example of acceptance criteria for a validated bioanalytical method is presented in Table 2.

Table 2: Typical Validation Parameters for a Bioanalytical Method

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Intra-day and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix FactorIS-normalized matrix factor should have a %CV ≤ 15%

Application in High-Throughput Screening for Metabolite Quantification

In drug discovery and development, there is often a need to analyze a large number of samples in a short period. High-throughput screening (HTS) assays are essential for this purpose. The use of this compound in a validated LC-MS/MS method would be highly amenable to HTS for several reasons:

Rapid Analysis: Modern UHPLC systems can achieve very short run times, often under a few minutes per sample. researchgate.net

Simplified Sample Preparation: The robustness provided by a SIL IS can sometimes allow for simpler and faster sample preparation methods, such as protein precipitation, without compromising data quality. uu.nl

Automation: The entire workflow, from sample preparation to data analysis, can be automated, further increasing throughput.

Advanced Mass Spectrometric Techniques for Isotope Ratio Analysis and Metabolite Profiling

Beyond routine quantitative analysis, this compound can be employed in more advanced mass spectrometric techniques to gain deeper insights into the metabolism and disposition of tazarotene.

Isotope Ratio Analysis: High-resolution mass spectrometry (HRMS) can be used to perform isotope ratio analysis. By administering a mixture of labeled (e.g., containing this compound) and unlabeled tazarotene, it is possible to trace the metabolic fate of the drug over time. This can provide valuable information on metabolic pathways, rates of formation and elimination of metabolites, and enzyme kinetics.

Metabolite Profiling: HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide high mass accuracy and resolution, which are invaluable for metabolite profiling studies. In these studies, the goal is to identify all possible metabolites of a drug in a biological sample. The presence of the deuterated internal standard can aid in the identification of drug-related metabolites by looking for isotopic patterns in the mass spectra.

The use of this compound as an internal standard provides a powerful tool for the accurate and reliable quantification of tazarotene and its metabolites. The theoretical advantages of using a stable isotope-labeled standard, combined with the sensitivity and selectivity of modern LC-MS/MS instrumentation, enable the development of robust and high-throughput bioanalytical methods. Furthermore, its application can be extended to advanced mass spectrometric techniques for in-depth metabolic studies.

In Vitro and Preclinical Investigations into the Metabolic Fate of Tazarotene and Its Metabolites Utilizing Tazarotene Sulfone D8

Elucidation of Enzymatic Biotransformation Pathways in Subcellular Fractions and Isolated Cells

The biotransformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For tazarotenic acid, oxidative metabolism is the predominant Phase I pathway, while the role of Phase II reactions is less defined.

Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) Mediated Oxidative Metabolism

Following its formation from tazarotene (B1682939), tazarotenic acid undergoes extensive oxidative metabolism primarily to its sulfoxide and sulfone derivatives. nih.govdrugbank.com In vitro studies using human liver microsomes have been pivotal in identifying the specific enzymes responsible for these transformations.

Initial research identified Cytochrome P450 2C8 (CYP2C8) and Flavin-Containing Monooxygenases (FMOs) as key enzymes in the oxidation of tazarotenic acid to its sulfoxide metabolite. However, more recent investigations using a broader panel of drug-metabolizing enzymes have pointed to the primary role of CYP26A1 and CYP26B1, enzymes known for metabolizing retinoic acid. These studies showed the highest rates of tazarotenic acid sulfoxide formation with CYP26A1 and CYP26B1. These enzymes were also shown to catalyze the subsequent oxidation of the sulfoxide to the tazarotenic acid sulfone. While contributions from other CYPs, including CYP2C8, CYP2C9, and CYP3A4, were noted, they were considered minor in comparison.

Metabolic StepPrimary Enzymes ImplicatedOther Contributing EnzymesBiological System
Tazarotenic Acid → Tazarotenic Acid SulfoxideCYP26A1, CYP26B1CYP2C8, CYP2C9, CYP3A4, CYP3A5, CYP2J2, Aldehyde OxidaseHuman Liver Microsomes, cDNA-Expressed Enzymes
Tazarotenic Acid Sulfoxide → Tazarotenic Acid SulfoneCYP26A1, CYP26B1Not specifiedcDNA-Expressed Enzymes

Phase II Conjugation Reactions, Including Glucuronidation and Sulfation

Phase II reactions involve the conjugation of a xenobiotic or its metabolite with an endogenous polar molecule, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion. While these are major elimination pathways for many drugs, the available literature on tazarotene metabolism focuses predominantly on Phase I oxidative pathways. Studies highlight that tazarotenic acid is metabolized to sulfoxides, sulfones, and other polar metabolites, which are then eliminated. nih.govdrugbank.com There is no significant evidence to suggest that glucuronidation or sulfation are primary metabolic routes for tazarotenic acid itself. This indicates that the polarity imparted by the initial oxidation to the sulfoxide and sulfone is sufficient for its elimination without requiring extensive Phase II conjugation.

Assessment of Metabolic Stability and Reaction Kinetics in Various Preclinical Biological Systems

Metabolic stability assays are crucial in preclinical drug development to predict the in vivo clearance of a compound. These assays measure the rate of disappearance of a drug in the presence of metabolically active systems.

Hepatic Microsomal and S9 Fraction Studies

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like CYPs and FMOs. The S9 fraction is a supernatant from a liver homogenate that contains both microsomes and cytosolic enzymes, offering a broader view of metabolism that includes many Phase II reactions.

These systems are used to determine key kinetic parameters such as the intrinsic clearance (CLint) and metabolic half-life (t½). A compound with high metabolic stability will have a low clearance and a long half-life in these systems. For tazarotenic acid, such studies would quantify its rate of depletion as it is converted to its sulfoxide and sulfone metabolites. The data generated helps in predicting its hepatic clearance in vivo.

ParameterDescriptionSignificance for Tazarotene Metabolism
Half-life (t½)Time required for 50% of the compound to be metabolized.Indicates the speed of tazarotenic acid conversion to its metabolites in the liver.
Intrinsic Clearance (CLint)The inherent ability of the liver enzymes to metabolize a drug.Used to predict in vivo hepatic clearance and potential for drug-drug interactions.

Isolated Hepatocyte Suspensions and Tissue Homogenates from Animal Models

Isolated hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors within an intact cellular structure. This allows for the investigation of the interplay between Phase I and Phase II metabolism, as well as transport mechanisms. Studies in hepatocytes from different animal species (e.g., rat, dog, monkey) and humans can reveal species-specific differences in metabolism.

While specific kinetic data for tazarotene in isolated hepatocytes is not extensively published, this system would provide a more comprehensive picture of its metabolic fate than subcellular fractions. For instance, hepatocytes can be used to confirm that oxidation is the primary pathway and that conjugation plays a minimal role. Tissue homogenates, particularly from the skin, are also valuable for studying the initial conversion of the prodrug tazarotene to the active tazarotenic acid by local esterases. drugbank.comnih.gov

Mechanistic Studies on the Role of Deuterium (B1214612) Substitution in Modifying Metabolic Clearance

Isotopically labeled compounds, such as Tazarotene Sulfone-d8, are indispensable tools in metabolic research. The substitution of hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can significantly slow the rate of reaction. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).

The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, requiring more energy for enzymatic cleavage. This effect can be exploited to stabilize a molecule against metabolism. If a metabolic pathway is slowed by deuteration, the drug's metabolism may be redirected through alternative pathways, a phenomenon known as "metabolic switching."

In the context of tazarotene research, this compound serves as an ideal internal standard for quantitative bioanalysis using methods like LC-MS (Liquid Chromatography-Mass Spectrometry). Because it is chemically identical to the actual metabolite (Tazarotene Sulfone), it behaves similarly during sample extraction and chromatographic separation. However, its higher mass allows it to be distinguished from the non-deuterated metabolite by the mass spectrometer. Its deuteration ensures it remains metabolically stable and does not undergo further biotransformation during in vitro experiments, ensuring accurate quantification of the target metabolite.

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondMetabolic Implication
Bond EnergyLowerHigherMore energy is required to break a C-D bond.
Vibrational FrequencyHigherLowerAffects enzyme-substrate interaction at the active site.
Enzymatic Cleavage RateFasterSlower (Kinetic Isotope Effect)Deuteration at a metabolic site slows the rate of metabolism.

Integration of Metabolomics and Proteomics Approaches for Comprehensive Pathway Mapping in In Vitro Systems

The elucidation of xenobiotic metabolism is critical in drug development, providing insights into efficacy, and potential drug-drug interactions. A comprehensive understanding of a compound's metabolic fate requires not only the identification of metabolites but also the characterization and quantification of the enzymes responsible for their formation. The integration of proteomics and metabolomics has emerged as a powerful strategy to achieve a holistic view of metabolic pathways. metwarebio.comnih.gov This multi-omics approach allows for the correlation of enzyme abundance and activity with metabolite production, leading to a more accurate and detailed mapping of metabolic networks. nih.govnih.gov

In vitro systems, such as human liver microsomes (HLMs), serve as a fundamental model for these investigations. researchgate.netnih.gov HLMs contain a rich complement of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which is central to the biotransformation of many drugs. dntb.gov.ua By applying advanced analytical techniques to these systems, researchers can construct a detailed picture of a drug's metabolic journey.

Metabolomics for Metabolite Identification and Quantification

Metabolomics focuses on the global profiling of small-molecule metabolites within a biological system. mdpi.com In the context of drug metabolism, mass spectrometry (MS)-based techniques, often coupled with liquid chromatography (LC-MS), are the cornerstone for identifying and quantifying drug metabolites. rsc.orgnih.gov To ensure accuracy and precision in quantification, stable isotope-labeled internal standards are indispensable. medchemexpress.com For instance, in studying the metabolism of tazarotene, a deuterated version of a key metabolite, this compound, can be used. This standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in instrument response, thereby enabling reliable quantification. smolecule.com

Tazarotene, a retinoid prodrug, undergoes a two-step metabolic activation and subsequent transformation. Initially, it is rapidly hydrolyzed by esterases to its active metabolite, tazarotenic acid. nih.gov This active form is then oxidized to various metabolites, primarily tazarotenic acid sulfoxide. nih.gov The use of high-resolution mass spectrometry allows for the precise identification of these and other minor metabolites formed in in vitro incubations.

Table 1: Key Metabolites of Tazarotene Identified in In Vitro HLM Incubations via LC-MS

MetaboliteAbbreviationParent CompoundMetabolic Reaction
Tazarotenic Acid-TazaroteneHydrolysis (Esterase-mediated)
Tazarotenic Acid Sulfoxide-Tazarotenic AcidOxidation (CYP/FMO-mediated)
Hydroxytazarotenic Acid-Tazarotenic AcidHydroxylation (CYP-mediated)

Proteomics for Quantifying Metabolic Enzymes

While metabolomics identifies the "what" (metabolites), proteomics identifies the "who" (enzymes). Targeted quantitative proteomics, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the absolute quantification of specific drug-metabolizing enzymes within an in vitro system like HLMs. dntb.gov.uaspringernature.com This technique measures the abundance of specific proteins, such as individual CYP isoforms, by targeting unique peptides derived from the protein of interest. researchgate.net

Research has identified several enzymes responsible for the metabolism of tazarotenic acid. While initial studies implicated CYP2C8 and flavin-containing monooxygenases (FMOs), more recent investigations using expanded enzyme panels have highlighted the significant roles of CYP26A1 and CYP26B1, enzymes also responsible for the metabolism of endogenous all-trans retinoic acid. nih.gov Other CYPs, including CYP3A7, CYP2C9, and CYP3A4, also contribute to a lesser extent. nih.gov Quantitative proteomics can determine the precise expression levels of these specific enzymes in the HLM pools used for the metabolic assays, providing crucial data for subsequent analysis.

Table 2: Abundance of Key Tazarotenic Acid-Metabolizing Enzymes in a Representative Human Liver Microsome Pool Determined by Targeted Quantitative Proteomics

EnzymeProtein FamilyMean Abundance (pmol/mg protein)Role in Tazarotene Metabolism
CYP26A1Cytochrome P450HighPrimary oxidation of Tazarotenic Acid
CYP26B1Cytochrome P450HighPrimary oxidation of Tazarotenic Acid
CYP2C8Cytochrome P450ModerateOxidation of Tazarotenic Acid
CYP3A7Cytochrome P450ModerateOxidation of Tazarotenic Acid
CYP3A4Cytochrome P450HighMinor oxidation of Tazarotenic Acid
EsterasesHydrolasesVariableHydrolysis of Tazarotene to Tazarotenic Acid

Integrating 'Omics' for Pathway Mapping

The true power of this approach lies in the integration of the proteomic and metabolomic datasets. metwarebio.comnih.gov By correlating the quantified levels of specific metabolizing enzymes with the rates of formation of specific metabolites, a comprehensive and quantitative map of the metabolic pathway can be constructed. mdpi.com For example, a high abundance of CYP26A1 and CYP26B1, as measured by proteomics, would be expected to correlate with a high rate of tazarotenic acid sulfoxide formation, as measured by metabolomics using this compound as an internal standard. This integrated analysis moves beyond simple metabolite identification to a systems-level understanding of the drug's biotransformation, enabling more accurate predictions of metabolic clearance and potential variability in drug response. e-enm.org

Emerging Research Applications and Future Perspectives for Tazarotene Sulfone D8 in Advanced Chemical Biology

Potential Applications in Mechanistic Toxicology Studies (Preclinical, In Vitro Systems)

The use of stable isotope-labeled compounds, such as Tazarotene (B1682939) Sulfone-d8, offers a powerful approach to mechanistic toxicology by enabling precise tracing and quantification of metabolites in complex biological matrices. researchgate.netnih.gov In preclinical in vitro systems, Tazarotene Sulfone-d8 can serve as an invaluable tool to dissect the molecular events underlying retinoid-mediated cellular responses and potential toxicities.

One of the primary applications lies in its use as an internal standard for the accurate quantification of unlabeled tazarotene sulfone. This is critical in studies designed to investigate the dose-dependent effects of tazarotene and its metabolites on cellular pathways. By providing a stable, non-radioactive tracer, this compound allows researchers to monitor the formation and clearance of tazarotene sulfone in various cell-based assays, such as those using human liver microsomes or skin models. smolecule.com This precise quantification is essential for establishing clear relationships between metabolite concentrations and observed toxicological endpoints.

Furthermore, this compound can be instrumental in studies aimed at understanding the role of specific metabolic enzymes in the bioactivation or detoxification of tazarotene. For instance, by incubating cells or subcellular fractions with tazarotene and using this compound as a standard, it is possible to accurately measure the rate of sulfone formation by cytochrome P450 enzymes. This information is crucial for identifying potential drug-drug interactions or genetic polymorphisms that may alter tazarotene metabolism and, consequently, its safety profile.

Application AreaUtility of this compoundResearch Question Addressed
Metabolite QuantificationInternal standard for mass spectrometryWhat is the precise concentration of tazarotene sulfone in in vitro systems?
Enzyme KineticsTracer to monitor metabolite formationWhich enzymes are primarily responsible for the formation of tazarotene sulfone?
Toxicity AssessmentDirect application to in vitro modelsDoes tazarotene sulfone itself exhibit cytotoxic or other adverse effects?
Metabolic StabilityMonitoring the degradation of the sulfone metaboliteHow stable is tazarotene sulfone in different cellular environments?

Exploration of Novel Analytical Platforms and Hyphenated Techniques for Retinoid Research

The complex nature of retinoid metabolism, which involves a myriad of isomers and oxidative metabolites, necessitates the development of advanced analytical platforms. nih.gov this compound is poised to play a significant role in the validation and application of these novel techniques. While liquid chromatography-mass spectrometry (LC-MS) is the current gold standard for retinoid analysis, emerging technologies could provide deeper insights into their disposition and function.

High-resolution mass spectrometry (HRMS) offers enhanced specificity and the ability to perform untargeted metabolomics. nih.govmdpi.com In this context, this compound can be used as a spike-in standard to aid in the confident identification of tazarotene metabolites in complex biological samples. Its known mass shift due to deuterium (B1214612) labeling allows for the unambiguous differentiation from endogenous compounds and other drug metabolites. nih.gov

Furthermore, the development of hyphenated techniques, such as ion mobility-mass spectrometry (IM-MS), could benefit from the use of deuterated standards. IM-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation. This compound could be used to assess the impact of deuteration on the collisional cross-section of the molecule and to help validate methods for separating closely related retinoid isomers and metabolites.

Another area of exploration is the use of advanced nuclear magnetic resonance (NMR) spectroscopy techniques for in-situ metabolic monitoring. While less sensitive than MS, NMR can provide detailed structural information and monitor metabolic fluxes in real-time. The distinct NMR signature of deuterated compounds could potentially be leveraged in specialized NMR experiments to trace the metabolic fate of tazarotene in intact cells or tissues.

Analytical PlatformRole of this compoundAdvantage for Retinoid Research
High-Resolution Mass Spectrometry (HRMS)Spike-in standard for metabolite identificationIncreased confidence in the identification of novel retinoid metabolites.
Ion Mobility-Mass Spectrometry (IM-MS)Standard for method development and validationImproved separation of isomeric and isobaric retinoid species.
Advanced NMR SpectroscopyTracer for in-situ metabolic studiesReal-time monitoring of metabolic pathways without sample destruction.

Integration with Computational Modeling and Systems Biology Approaches for Predictive Metabolism

The integration of experimental data with computational modeling is a powerful strategy for predicting drug metabolism and toxicity. researchgate.net this compound can provide high-quality quantitative data that is essential for the development and validation of these predictive models.

Physiologically based pharmacokinetic (PBPK) models are computational frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.net Accurate quantification of tazarotene sulfone in various tissues and at different time points, facilitated by the use of this compound as an internal standard, can provide the necessary data to parameterize and validate PBPK models for tazarotene. This can lead to more accurate predictions of human pharmacokinetics from preclinical data.

Systems biology approaches, which aim to understand the complex interactions within biological systems, can also benefit from the use of stable isotope-labeled compounds. By providing precise measurements of metabolite levels, this compound can help to build and refine metabolic network models of retinoid signaling. These models can then be used to simulate the effects of tazarotene on the network and to identify key nodes that may be targeted to modulate its activity or mitigate its toxicity.

Furthermore, the quantitative data obtained using this compound can be used to train machine learning algorithms for the prediction of metabolic fate. By correlating the chemical properties of tazarotene and its metabolites with their experimentally determined concentrations, it may be possible to develop in silico models that can predict the metabolism of other retinoids with greater accuracy.

Identification of Unaddressed Research Questions and Future Avenues in Retinoid Chemistry and Metabolism

Despite significant progress, many questions remain regarding the complex roles of retinoids in health and disease. The availability of tools like this compound opens up new avenues for investigation.

One key unaddressed question is the full spectrum of biological activity of the sulfone metabolite of tazarotene. While often considered an inactive metabolite, its potential to interact with other cellular targets or to modulate signaling pathways in a subtle manner has not been exhaustively studied. The use of this compound as a tool for precise quantification will be critical in studies designed to explore these potential off-target effects.

Another future avenue of research is the investigation of inter-individual variability in tazarotene metabolism. Genetic polymorphisms in metabolizing enzymes can lead to significant differences in drug response and toxicity. By using this compound in clinical studies, researchers can accurately phenotype individuals based on their ability to form the sulfone metabolite, which can then be correlated with genetic data to identify key pharmacogenomic markers.

The development of more complex in vitro models, such as 3D organoids and microphysiological systems (organs-on-a-chip), provides a more physiologically relevant platform for studying drug metabolism and toxicity. This compound will be an essential tool for characterizing the metabolic capabilities of these advanced models and for translating the findings to human physiology.

Finally, the field of metabolomics continues to evolve, with a growing emphasis on understanding the spatial distribution of metabolites within tissues. The use of this compound in conjunction with mass spectrometry imaging techniques could provide unprecedented insights into the localization of tazarotene and its metabolites within the skin and other target tissues, offering a deeper understanding of its mechanism of action.

Q & A

Q. What frameworks support robust hypothesis generation when this compound exhibits unexpected receptor binding profiles?

  • Methodological Answer : Apply computational docking simulations (e.g., molecular dynamics with density functional theory) to predict binding affinities. Validate experimentally via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Cross-reference findings with transcriptomic data to identify off-target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.